MFCD18315745
Description
For instance, compounds with MDL identifiers such as MFCD11044885 (CAS 918538-05-3) and MFCD00039227 (CAS 1533-03-5) share core heterocyclic frameworks and halogenated or fluorinated substituents, which are critical for their chemical reactivity and applications in pharmaceuticals or materials science . Hypothetically, “MFCD18315745” may belong to a class of nitrogen-containing heterocycles (e.g., pyrrolo-triazines or pyrazoles) with substitutions that enhance solubility, stability, or biological activity. Such compounds are often synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as seen in related studies .
Key inferred properties of “this compound” might include:
- Molecular formula: C₆H₃Cl₂N₃ (analogous to CAS 918538-05-3)
- Molecular weight: ~188–202 g/mol
- Bioavailability: Moderate (Log S ≈ −2.5 to −3.0; solubility <1 mg/mL)
- Hazard profile: Potential irritant (H315-H319-H335 warnings) .
Properties
IUPAC Name |
methyl 3-(3-chloro-4-hydroxyphenyl)-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-12(16)10(6-9)8-3-5-13(17)11(15)7-8/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGHWKLWFWPSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686119 | |
| Record name | Methyl 3'-chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-45-5 | |
| Record name | Methyl 3'-chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18315745 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron(III) oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability of the nanoparticles in an aqueous phase system for an extended period.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique is often scaled up for industrial applications, providing a stable and efficient production process.
Chemical Reactions Analysis
Types of Reactions
MFCD18315745 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid for oxidation and various reducing agents for reduction reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce graphite oxide, while reduction reactions can yield different modified forms of the compound .
Scientific Research Applications
MFCD18315745 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Biology: The compound is employed in biological tagging and imaging due to its unique magnetic properties.
Medicine: this compound is explored for its potential in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of MFCD18315745 involves its interaction with specific molecular targets and pathways. The compound’s magnetic properties allow it to interact with various biological systems, making it useful in imaging and drug delivery applications. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Core Structure :
- CAS 918538-05-3 shares a dichlorinated pyrrolo-triazine core with “this compound,” suggesting similar electronic properties and reactivity in cross-coupling reactions .
- In contrast, CAS 1533-03-5 features a trifluoromethyl ketone group, which enhances metabolic stability but reduces solubility compared to chlorinated analogues .
Substituent Effects: Halogenated compounds (Cl, Br) exhibit lower solubility (Log S < −2.5) compared to non-halogenated analogues, impacting their pharmacokinetic profiles . Fluorinated groups (e.g., CF₃ in CAS 1533-03-5) improve lipophilicity and BBB permeability but introduce synthetic challenges due to reagent costs .
Biological Activity :
- Compounds with triazine cores (e.g., CAS 918538-05-3) show higher binding affinity to enzymatic targets like kinases, whereas brominated aromatics (CAS 1761-61-1) are often used in imaging agents due to their radiostability .
Functional Analogues
Key Findings:
Pharmaceutical Utility: Boronic acid derivatives (CAS 1046861-20-4) exhibit superior enzyme inhibition but require stringent purity standards (>98%), unlike triazine-based compounds, which tolerate minor impurities .
Material Compatibility :
- Brominated compounds (CAS 1761-61-1) degrade under UV exposure, limiting their use in optoelectronics compared to fluorinated or chlorinated analogues .
Synthetic Scalability :
- Pd-catalyzed methods for “this compound” and CAS 1046861-20-4 are cost-prohibitive at scale, whereas acid-catalyzed routes (CAS 1761-61-1) offer higher throughput but lower yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
